molecular formula C10H14F3N3 B12889733 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine

1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine

Cat. No.: B12889733
M. Wt: 233.23 g/mol
InChI Key: YMDGGBACZFAWNI-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals

Preparation Methods

The synthesis of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common synthetic route involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 1-methylpiperidine under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. Similar compounds include:

    1-Methyl-2-(3-chloromethyl)-1H-pyrazol-5-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperidine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.

    1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrrolidine:

Properties

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine

InChI

InChI=1S/C10H14F3N3/c1-16-5-3-2-4-8(16)7-6-9(15-14-7)10(11,12)13/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

YMDGGBACZFAWNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC(=NN2)C(F)(F)F

Origin of Product

United States

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